

# losmapimod intravenous to oral transition loading dose strategies

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## Compound Focus: Losmapimod

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## Losmapimod IV to Oral Dosing Strategy

The following table summarizes the key pharmacokinetic (PK) and safety data from a single IV infusion of **losmapimod** in healthy volunteers, which supports its use as a loading dose [1].

| Parameter                                  | 3 mg IV (15-min infusion)           | 15 mg Oral               | Clinical Significance                               |
|--|-------------------------------------|--------------------------|---|
| C <sub>max</sub> (µg l <sup>-1</sup> )     | 59.4 (Geometric Mean)               | 45.9 (Geometric Mean)    | IV achieves higher peak concentration faster [1].   |
| AUC <sub>0-∞</sub> (µg h l <sup>-1</sup> ) | 171.1 (Geometric Mean)              | 528.0 (Geometric Mean)   | Oral has greater overall systemic exposure [1].     |
| Time to C <sub>max</sub>                   | End of 15-min infusion              | ~1-4 hours post-dose     | IV provides rapid drug exposure [1].                |
| Absolute Oral Bioavailability              | —                                   | 62% (90% CI: 0.56, 0.68) | Supports transition from IV to oral dosing [1].     |
| Common Adverse Event (AE)                  | Headache (reported after oral dose) | Headache                 | Single IV infusion was safe and well-tolerated [1]. |

## Experimental Protocol: IV to Oral Transition Study

This methodology is adapted from the Phase 1, open-label, single-centre study design [1].

- **Objective:** To assess the safety, tolerability, and pharmacokinetics of a single IV **losmapimod** infusion and establish absolute oral bioavailability.
- **Subjects:** Healthy adult volunteers (aged 18–75 years).
- **Dosing Protocol:**
  - **IV Cohort:** Subjects received a single 3 mg dose of **losmapimod** as a constant IV infusion over **15 minutes**.
  - **Washout Period:** A **1-week** washout period followed the IV dose.
  - **Oral Cohort:** The same subjects then received a single **15 mg oral dose** of **losmapimod** (as two 7.5 mg tablets).
- **Key Assessments:**
  - **Pharmacokinetic Sampling:** Blood samples were collected pre-dose and at numerous time points post-dose (e.g., 5, 10, 15, 30, 45, 60, 90 min, 2, 3, 4, 6, 8, 10, 12, 16, 24 h).
  - **Safety Monitoring:** Adverse events, vital signs, physical examinations, clinical laboratory evaluations, and 12-lead ECGs.
  - **Pharmacodynamics (Exploratory):** Biomarkers including phosphorylated heat shock protein 27 (pHSP27) and high-sensitivity C-reactive protein (hsCRP) were measured.

## FAQs and Troubleshooting

**Q1: Why is an IV loading dose considered for losmapimod in Acute Coronary Syndrome (ACS)? A1:** Preclinical data suggest the cardioprotective effects of p38 MAPK inhibition are most beneficial if administered rapidly after reperfusion. An oral dose takes 1-4 hours to reach peak concentration, while a 15-minute IV infusion achieves therapeutic levels almost immediately, which is critical in an acute setting like ACS [1].

**Q2: What is the rationale for the 3 mg IV and 15 mg oral dose selection? A2:** The 3 mg IV dose was selected to achieve a C<sub>max</sub> that approached, but did not exceed, the safe C<sub>max</sub> levels previously established for a 20 mg single oral dose. The 15 mg oral dose was used to determine bioavailability and was also known to be safe and well-tolerated [1].

**Q3: Were there any specific safety concerns with the IV formulation? A3:** In this Phase 1 study, a single IV infusion of **losmapimod** was found to be **safe and well-tolerated**. There were no serious adverse events

or withdrawals due to AEs. Headache was the only AE reported more than once, and it occurred after the oral dose [1].

## p38 MAPK Signaling Pathway & Drug Action

The diagram below illustrates the signaling pathway targeted by **losmapimod** and the experimental workflow for assessing its effect.

## Key Technical Considerations for Researchers

- **Biomarker Validation:** The study used a direct-link maximal inhibitory effect (Emax) model to relate plasma concentrations of **losmapimod** to reductions in **pHSP27**, a downstream phosphorylation target of p38 MAPK. This validates target engagement [1].
- **Metabolite Monitoring:** The primary metabolite, **GSK198602**, was monitored but was found to be inactive, simplifying the interpretation of PK/PD relationships [1].
- **Clinical Context:** While the IV loading dose strategy is pharmacologically sound for rapid action, later-stage clinical trials for conditions like NSTEMI and facioscapulohumeral muscular dystrophy (FSHD) have primarily used oral regimens [2] [3]. The ultimate clinical utility of an IV formulation would depend on the specific acute care setting.

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## References

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